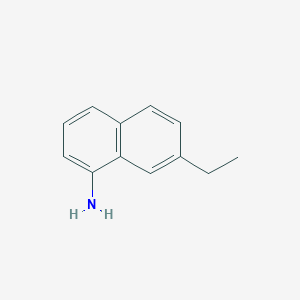

7-Ethylnaphthalen-1-amine

Description

Significance of the Naphthylamine Scaffold in Contemporary Organic Synthesis and Materials Science

The naphthylamine scaffold is a privileged structural motif in modern chemical research, finding extensive applications in both organic synthesis and materials science. ontosight.aimdpi.com Its rigid and planar aromatic structure, combined with the reactivity of the amine group, makes it a versatile building block for the construction of more complex molecules. solubilityofthings.com

In organic synthesis , naphthylamine derivatives are crucial intermediates. ontosight.ai They participate in a wide array of chemical reactions, including electrophilic substitution, diazotization, and coupling reactions, allowing for the introduction of diverse functional groups. solubilityofthings.comrsc.org This has led to their use in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. ontosight.airsc.org For instance, transition-metal-catalyzed C-H bond functionalization of 1-naphthylamine (B1663977) derivatives has emerged as a powerful tool for creating complex molecular architectures. rsc.orgmdpi.com The ability to selectively functionalize specific positions on the naphthalene (B1677914) ring, such as the C4 and C8 positions, has opened up new avenues for the synthesis of novel compounds with potential therapeutic applications. rsc.orgbeilstein-journals.org

In the realm of materials science , the unique photophysical and electronic properties of the naphthylamine scaffold are of great interest. solubilityofthings.com These properties, which can be fine-tuned by introducing various substituents, make them suitable for applications in:

Dyes and Pigments: Naphthylamine derivatives have a long history of use in the synthesis of azo dyes, which are known for their vibrant colors and stability. ontosight.airdd.edu.iq

Organic Electronics: The aromatic nature of the naphthalene core imparts semiconducting properties, making naphthylamine derivatives promising candidates for use in organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors. solubilityofthings.com

Polymers: Poly(1-naphthylamine) (PNA), a derivative of polyaniline, exhibits interesting electrochromic and optoelectronic properties, making it a subject of research for applications in supercapacitors and photocatalysis. researchgate.netmdpi.com

Research Context of 7-Ethylnaphthalen-1-amine as a Specific Naphthylamine Analogue

While the broader class of naphthylamine derivatives has been extensively studied, research on specific analogues like this compound is more focused. The introduction of an ethyl group at the 7-position of the naphthalene ring can influence the molecule's steric and electronic properties. This modification can impact its reactivity, solubility, and interactions with other molecules, making it a valuable compound for structure-activity relationship (SAR) studies.

Although specific research findings on this compound are not extensively documented in publicly available literature, its structural similarity to other studied naphthylamine derivatives suggests its potential utility in several areas. For instance, it could serve as a precursor or intermediate in the synthesis of more complex molecules with tailored properties for materials science or medicinal chemistry applications. The ethyl group could provide a handle for further chemical modification or influence the packing of molecules in the solid state, which is relevant for the design of organic electronic materials.

The table below provides some of the known chemical properties for N-ethyl-1-naphthalenamine, a related but distinct compound, to offer a comparative context.

| Property | Value |

| Molecular Formula | C12H13N |

| Molecular Weight | 171.24 g/mol |

| Boiling Point | 308.7±0.0 °C at 760 mmHg |

| Density | 1.1±0.1 g/cm3 |

| Flash Point | >230 °F |

| Data for N-ethyl-1-naphthalenamine, a structural isomer. chemsrc.comchemical-suppliers.eunih.gov |

Further investigation into the synthesis and characterization of this compound is necessary to fully elucidate its specific properties and potential applications.

Structure

2D Structure

3D Structure

Properties

CAS No. |

837428-55-4 |

|---|---|

Molecular Formula |

C12H13N |

Molecular Weight |

171.24 g/mol |

IUPAC Name |

7-ethylnaphthalen-1-amine |

InChI |

InChI=1S/C12H13N/c1-2-9-6-7-10-4-3-5-12(13)11(10)8-9/h3-8H,2,13H2,1H3 |

InChI Key |

VUYSHCQRYLSCIY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=CC=C2N)C=C1 |

Origin of Product |

United States |

Computational Chemistry and Theoretical Modeling of 7 Ethylnaphthalen 1 Amine Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) in Naphthylamine Research

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are foundational in the study of naphthylamine derivatives. DFT has become a primary method for probing the electronic structure of molecules, offering a balance between computational cost and accuracy. researchgate.net This method is widely used to rationalize experimental results and to predict molecular geometries, vibrational frequencies, and electronic properties of substituted naphthalene (B1677914) compounds. researchgate.netnih.gov

In the context of naphthylamine research, DFT calculations are employed to investigate the effects of various substituent groups on the naphthalene core. For instance, studies on 4-aminonaphthalene derivatives have used DFT to evaluate a range of quantum chemical parameters, providing insights into their electronic structure and reactivity. researchgate.net By calculating properties such as charge distribution, dipole moments, and molecular orbitals, researchers can understand how substituents, like the ethyl group in 7-ethylnaphthalen-1-amine, modulate the chemical behavior of the entire molecule. nih.govrsc.org These calculations are crucial for predicting how analogues will behave in various chemical environments and for designing molecules with specific desired properties.

A key application of DFT in studying this compound analogues is the detailed elucidation of their electronic structures. This is often accomplished through the analysis of Frontier Molecular Orbitals (FMOs)—specifically, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are critical indicators of a molecule's reactivity. mdpi.com

The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy corresponds to its ability to accept electrons (electrophilicity). mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter that reflects the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally implies higher reactivity. mdpi.com

For naphthalene derivatives, DFT calculations show how different functional groups impact these FMOs. For example, substituting the naphthalene core can alter the HOMO-LUMO gap, thereby tuning the molecule's electronic properties and reactivity. researchgate.net By analyzing the distribution of HOMO and LUMO densities, researchers can predict the most probable sites for electrophilic and nucleophilic attack. researchgate.net This is particularly valuable for understanding the regioselectivity of reactions involving substituted naphthalenamines.

Below is a table of representative data illustrating the effect of substituents on the frontier orbital energies of naphthalene, calculated using DFT.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Naphthalene | -6.13 | -1.38 | 4.75 |

| 1-Naphthylamine (B1663977) | -5.45 | -1.21 | 4.24 |

| 4-Amino-naphthalene-1-ol (4ANO) | -4.99 | -1.55 | 3.44 |

| Naphthalene-1,4-diamine (N4D) | -4.73 | -1.32 | 3.41 |

Note: The data presented are representative values from DFT calculations and may vary depending on the specific functional and basis set used. researchgate.netsamipubco.com The values for substituted compounds illustrate the general trend of how electron-donating groups (like -NH2 and -OH) raise the HOMO energy and decrease the energy gap compared to the parent naphthalene.

Beyond static electronic properties, quantum chemical calculations are powerful tools for mapping out entire reaction landscapes. cecam.org By locating and characterizing the energies of reactants, products, intermediates, and, most importantly, transition states, DFT can be used to predict the most likely pathways for chemical reactions involving naphthylamine analogues. nih.govnih.gov

This capability is crucial for understanding reaction mechanisms, such as the catalytic C-H functionalization or amination of naphthalenes. researchgate.netnih.govsemanticscholar.org For example, DFT calculations have been employed to investigate the mechanism of copper-catalyzed ortho-selective C-H functionalization of naphthols, revealing the origin of site-selectivity by comparing the energy barriers of different pathways. nih.govsemanticscholar.org The transition state is the highest energy point along a reaction coordinate, and its energy relative to the reactants determines the activation energy, which governs the reaction rate.

Computational methods can model complex multi-step reactions, identifying the rate-determining step and providing a rationale for experimentally observed outcomes, including stereoselectivity. acs.org For instance, in the synthesis of chiral sulfilimines, DFT calculations revealed that the nucleophilic attack is both the rate-determining and stereoselectivity-determining step. acs.org Such insights are invaluable for optimizing reaction conditions and designing catalysts to favor the formation of a desired product.

Molecular Dynamics Simulations for Conformational Analysis and Molecular Interactions

While quantum mechanics provides deep insight into the electronic nature of molecules, Molecular Dynamics (MD) simulations offer a complementary view by modeling the dynamic behavior of molecules over time. MD simulations treat atoms as classical particles moving according to Newton's laws of motion, governed by a force field that describes the potential energy of the system. This approach is well-suited for studying the conformational flexibility of molecules like this compound analogues and their non-covalent interactions with their environment. nih.gov

Conformational analysis is a key application of MD. For molecules with rotatable bonds, such as the ethyl group or the amine substituent on the naphthalene core, numerous conformations may exist. MD simulations can explore the potential energy surface to identify low-energy, stable conformations and the energy barriers between them. nih.gov This is critical because the three-dimensional shape of a molecule often dictates its biological activity and physical properties. For example, studies on naphthyl-substituted compounds have shown that hindered rotation around certain bonds can significantly impact their ability to interact with biological targets. nih.gov

MD simulations are also used to study how these molecules interact with solvents, lipid membranes, or biological macromolecules. nih.gov By simulating the molecule in an explicit solvent or a lipid bilayer, researchers can observe its preferred location, orientation, and dynamic behavior within these complex environments, providing a molecular-level understanding of processes like membrane permeability or binding to a receptor. nih.gov

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Enzyme-Mediated Naphthylamine Transformations

Many transformations of naphthylamine analogues, particularly in biological systems, are mediated by enzymes. Modeling these complex systems presents a challenge: the enzymatic reaction itself requires the accuracy of quantum mechanics (QM) to describe bond-breaking and bond-forming events, while the vast size of the protein and its solvent environment makes a full QM calculation computationally prohibitive. nih.gov

Hybrid QM/MM methods solve this problem by partitioning the system into two regions. nih.gov A small, chemically active core (e.g., the substrate and key amino acid residues in the enzyme's active site) is treated with a high-level QM method like DFT. The remainder of the system, including the bulk of the protein and surrounding solvent, is treated with a less computationally expensive molecular mechanics (MM) force field. nih.gov

This approach has been successfully applied to study the metabolism of aromatic compounds by enzymes like Cytochrome P450 (CYP). nih.govnih.gov For instance, QM/MM and MD simulations have provided detailed mechanistic insights into how an engineered P450 enzyme can catalyze C-H amination reactions. researchgate.netnih.govrsc.org These studies reveal how the enzyme's active site activates the substrate and stabilizes the transition state, and how specific mutations can enhance reactivity and selectivity. researchgate.netnih.govrsc.org By modeling the entire enzymatic reaction, QM/MM can elucidate the roles of specific amino acids, explain the origins of stereoselectivity, and guide the bioengineering of new enzymes for novel chemical transformations. researchgate.netmanchester.ac.uk

Theoretical Insights into Catalytic Cycles and Stereochemical Control in Naphthylamine Synthesis

Computational modeling is instrumental in unraveling the intricate details of catalytic cycles involved in the synthesis and functionalization of naphthylamine analogues. The direct C-H amination of naphthalene, for example, is an atom-economical process whose mechanism can be elucidated through theoretical studies. researchgate.netrsc.org DFT calculations can map out the entire catalytic cycle, identifying key intermediates and transition states, and clarifying the role of the catalyst. nih.gov

For instance, theoretical investigations into copper-catalyzed C-H functionalization of naphthols have explained the origins of ortho-selectivity by demonstrating the stability of certain transition states stabilized by hydrogen bonding. nih.govsemanticscholar.org Similarly, computational analysis of silver-catalyzed C4-H amination of 1-naphthylamine derivatives identified the most likely reactive site by examining the spin density and singly occupied molecular orbital (SOMO) of a key intermediate. mdpi.com

Furthermore, theoretical models are crucial for understanding and predicting stereochemical outcomes in asymmetric synthesis. arxiv.org The spatial arrangement of atoms within a molecule can have a profound impact on its properties. libretexts.org Computational methods like DFT can calculate the energies of different stereoisomeric transition states, allowing researchers to predict which enantiomer or diastereomer will be formed preferentially. acs.org Noncovalent interaction (NCI) analysis can reveal the subtle steric and electronic interactions between the substrate, catalyst, and reagents that govern stereoselectivity. acs.org These theoretical insights provide a rational basis for the design of new chiral catalysts and the development of highly stereoselective synthetic methods.

Advanced Analytical Characterization Techniques in Naphthylamine Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 7-Ethylnaphthalen-1-amine. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the atomic connectivity and chemical environment can be assembled.

1D NMR (¹H, ¹³C) for Structural Confirmation

One-dimensional ¹H and ¹³C NMR spectra provide the initial and most crucial data for structural confirmation.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the naphthalene (B1677914) ring, the amine (-NH₂) protons, and the protons of the ethyl group. The aromatic region would display a complex pattern of multiplets due to spin-spin coupling between adjacent protons. The ethyl group would present a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons. The amine protons typically appear as a broad singlet.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, this includes ten signals for the naphthalene ring carbons (two of which are substituted) and two signals for the ethyl group carbons. The chemical shifts are influenced by the electron-donating effects of the amino and ethyl groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | Naphthalene Ring | 7.0 - 8.0 | 105 - 135 |

| Aromatic C | C1 (C-NH₂) | - | ~144 |

| Aromatic C | C7 (C-Ethyl) | - | ~138 |

| Amine NH₂ | -NH₂ | 3.5 - 4.5 (broad s) | - |

| Methylene CH₂ | -CH₂-CH₃ | ~2.7 (q) | ~29 |

| Methyl CH₃ | -CH₂-CH₃ | ~1.3 (t) | ~15 |

2D NMR Techniques (e.g., DQF-COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are employed to resolve signal overlap and establish definitive atomic connectivity. tandfonline.com

DQF-COSY (Double Quantum Filtered Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would be used to confirm the connectivity within the ethyl group (correlation between the CH₂ and CH₃ signals) and to trace the coupling pathways among the protons on the naphthalene ring, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com This technique allows for the unambiguous assignment of each protonated carbon in the naphthalene ring and the ethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about longer-range connectivity by detecting correlations between protons and carbons that are two or three bonds apart. sdsu.eduyoutube.com For this compound, key HMBC correlations would include:

The methylene (CH₂) protons of the ethyl group correlating to carbons C6, C7, and C8 of the naphthalene ring, confirming the position of the ethyl substituent.

The H2 proton correlating to the C1, C3, and C8a carbons, confirming the position of the amino group.

Vibrational Spectroscopies: Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. Data from the closely related 1-naphthylamine (B1663977) provides a reference for the expected spectral bands. chemicalbook.comnih.govnist.gov

Table 2: Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine | 3450 - 3300 | Medium |

| C-H Stretch (Aromatic) | Naphthalene Ring | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | Ethyl Group (-CH₂, -CH₃) | 2975 - 2850 | Medium-Strong |

| N-H Bend (Scissoring) | Primary Amine | 1650 - 1580 | Medium-Strong |

| C=C Stretch (Aromatic) | Naphthalene Ring | 1620 - 1580 | Medium-Strong |

| C-N Stretch | Aromatic Amine | 1335 - 1250 | Strong |

Electronic Spectroscopies: Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated π-systems. The naphthalene core of this compound is a strong chromophore. The presence of the amino group (-NH₂) as a powerful auxochrome is expected to cause a significant bathochromic (red) shift and hyperchromic (increased intensity) effect on the absorption maxima compared to unsubstituted naphthalene. researchgate.net This is due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atom. The ethyl group, being a weak auxochrome, will have a minor influence. The UV spectrum of 1-naphthylamine shows absorption above 290 nm. nih.gov

Table 3: Comparison of UV Absorption Maxima (λₘₐₓ)

| Compound | Typical λₘₐₓ (nm) in Cyclohexane | Key Electronic Transitions |

| Naphthalene | 221, 275, 312 | π → π |

| 1-Naphthylamine | ~240, 320 | n → π and π → π |

| This compound (Predicted) | Shifted to longer wavelengths than 1-Naphthylamine | n → π and π → π* |

Mass Spectrometry (e.g., HPLC-MS/MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₁₂H₁₃N), the exact molecular weight is 171.1048 g/mol .

In a typical electrospray ionization (ESI) mass spectrum, the compound would be detected as the protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of 172. The presence of a single nitrogen atom results in an odd nominal molecular mass, consistent with the Nitrogen Rule. libretexts.org

Tandem mass spectrometry (MS/MS) would be used to induce fragmentation of the parent ion and provide structural information. The primary fragmentation pathway for aromatic amines often involves α-cleavage. libretexts.org For this compound, the most likely fragmentation would be the loss of a methyl radical (•CH₃) from the ethyl group, leading to a stable benzylic-type cation.

Predicted Fragmentation:

[M+H]⁺: m/z 172

[M+H - CH₃]⁺: m/z 157 (loss of a methyl radical)

The fragmentation pattern of the related compound N-ethyl-1-naphthalenamine shows a prominent molecular ion peak at m/z 171 and a base peak resulting from the loss of a methyl group. nist.gov

Chromatographic Methods for Separation, Isolation, and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction byproducts, starting materials, and particularly from its positional isomers, which often have very similar physical properties.

High-Performance Liquid Chromatography (HPLC): This is the most common method for assessing the purity of non-volatile organic compounds. Reverse-phase HPLC, using a C18 stationary phase with a mobile phase such as a methanol (B129727)/water or acetonitrile/water gradient, would be highly effective. tsijournals.com The retention time of the compound under defined conditions is a key purity indicator, and the peak area is proportional to its concentration. Specialized columns with stationary phases capable of π-π interactions can be employed to achieve better separation of aromatic isomers. nacalai.com

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds like this compound. It is particularly useful for separating isomers when coupled with a high-resolution capillary column. The choice of stationary phase is critical for achieving baseline separation of closely related isomers. nist.gov

Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive method used to monitor the progress of a reaction and for preliminary purity checks. By spotting the sample on a silica gel plate and developing it with an appropriate solvent system (e.g., hexane/ethyl acetate), the separation of the desired product from other components can be visualized, typically under UV light.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation, quantification, and purification of naphthylamine derivatives like "this compound". Due to the aromatic and polar nature of these compounds, reversed-phase HPLC is the most commonly employed mode. helsinki.fi

In this technique, the analyte is dissolved in a mobile phase and passed through a column containing a nonpolar stationary phase (e.g., C18-bonded silica). The separation is based on the differential partitioning of the analyte between the two phases. Polar compounds have less affinity for the stationary phase and elute earlier, while less polar compounds are retained longer. For naphthylamines, typical mobile phases consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acid modifier such as formic acid or phosphoric acid to ensure the amine is in its protonated form, leading to sharper peaks. sielc.com

Detection is commonly achieved using UV-Vis or fluorescence detectors. The extensive π-system of the naphthalene core makes these compounds highly responsive to UV detection, while fluorescence detection offers enhanced sensitivity and selectivity for certain derivatives. osha.govgnest.org Method development often involves optimizing the mobile phase composition, flow rate, and column temperature to achieve the desired resolution between the target compound and any impurities or byproducts. nih.gov

Table 1: Typical HPLC Parameters for Naphthylamine Analysis

| Parameter | Typical Setting/Value | Purpose |

| Column | Reversed-Phase C18 or C8, 2.1-4.6 mm ID, 50-250 mm length, 2.6-5 µm particle size | Provides a nonpolar stationary phase for separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elutes compounds from the column; the gradient is adjusted to separate compounds with varying polarities. |

| Modifier | 0.1% Formic Acid or Phosphoric Acid | Suppresses silanol interactions and ensures consistent ionization of the amine, improving peak shape. sielc.com |

| Flow Rate | 0.3 - 1.0 mL/min | Controls the speed of the mobile phase and affects resolution and analysis time. gnest.org |

| Detector | Diode Array Detector (DAD) or Fluorescence Detector (FLD) | DAD allows for monitoring at multiple wavelengths (e.g., 240-300 nm) uci.edu; FLD provides higher sensitivity. osha.gov |

| Injection Volume | 5 - 20 µL | The amount of sample introduced into the system for analysis. |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. For "this compound," GC can be used for purity assessment and quantification, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov

The analysis of amines by GC can be challenging due to their basicity and polarity, which can lead to peak tailing and adsorption onto the column. labrulez.com This is mitigated by using specialized, deactivated columns, such as those with a base-deactivated stationary phase (e.g., Rtx-Volatile Amine, CP-Sil 13 CB) or by derivatizing the amine group to make it less polar and more volatile. labrulez.comagilent.com

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a capillary column. The column contains a stationary phase, and separation occurs based on the compound's boiling point and its interactions with this phase. Compounds with lower boiling points and weaker interactions travel through the column faster. A flame ionization detector (FID) is commonly used for quantification, while a mass spectrometer provides structural information based on the fragmentation pattern of the molecule. nih.govrestek.com

Table 2: General GC and GC-MS Parameters for Aromatic Amine Analysis

| Parameter | Typical Setting/Value | Purpose |

| Column | Fused silica capillary column (e.g., 30 m x 0.25 mm ID) with a mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) | Separates compounds based on volatility and polarity. |

| Carrier Gas | Helium or Hydrogen | Transports the vaporized sample through the column. |

| Inlet Temperature | 250 - 280 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | Temperature gradient (e.g., start at 100°C, ramp to 280°C) | Separates a mixture of compounds with different boiling points by controlling their elution time. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides quantitative data based on carbon content; MS provides mass-to-charge ratio for identification. nih.govrestek.com |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used extensively in synthetic chemistry to monitor the progress of a reaction and to quickly assess the purity of a sample. orgchemboulder.comwikipedia.org It operates on the same principle of separation as column chromatography.

A TLC plate consists of a solid support (like glass or aluminum) coated with a thin layer of an adsorbent stationary phase, most commonly silica gel. chemistryhall.com A small spot of the reaction mixture is applied near the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent mixture (the mobile phase or eluent). orgchemboulder.com The eluent travels up the plate via capillary action, and as it passes over the sample spot, the components of the mixture move up the plate at different rates depending on their polarity. wikipedia.org Nonpolar compounds, having a weaker affinity for the polar silica gel, travel further up the plate, resulting in a higher retention factor (Rf) value. khanacademy.org

By spotting the starting material, the reaction mixture, and a "co-spot" (a mix of both) on the same plate, a chemist can visually track the disappearance of the reactant and the appearance of the product. wikipedia.org Visualization is typically achieved under a UV lamp, as the aromatic naphthalene ring will quench the fluorescence of the dye embedded in the TLC plate, or by staining with an agent like iodine. rsc.org

Table 3: Interpreting TLC for a Hypothetical Synthesis of "this compound"

| Observation on TLC Plate | Interpretation |

| A single spot corresponding to the starting material. | The reaction has not yet started. |

| Two spots: one for the starting material and a new one for the product. | The reaction is in progress. |

| A single spot corresponding to the product, with no visible starting material spot. | The reaction is likely complete. chemistryhall.com |

| Multiple spots in the reaction lane. | The reaction may be producing byproducts or the sample is impure. |

Ion Chromatography (IC) and Capillary Electrophoresis (CE) for Specialized Separations

While HPLC and GC are workhorse techniques, Ion Chromatography (IC) and Capillary Electrophoresis (CE) offer powerful capabilities for specialized separation problems involving naphthylamines. These methods are particularly useful for analyzing ionic species or for achieving very high-resolution separations of complex mixtures.

Ion Chromatography (IC) is a form of liquid chromatography that uses an ion-exchange resin as the stationary phase to separate ions and polar molecules based on their charge. For a compound like "this compound," IC would be most applicable if the amine is converted into its salt form or if analyzing it in a matrix containing other ionic species. The separation is based on the reversible interaction of the charged analyte with the charged stationary phase.

Capillary Electrophoresis (CE) separates components based on their charge-to-size ratio in an electric field. A fused-silica capillary filled with a buffer solution connects two buffer reservoirs, and a high voltage is applied across the capillary. When a sample is introduced, its components migrate at different velocities depending on their electrophoretic mobility and the electroosmotic flow of the buffer. CE provides extremely high separation efficiency and requires very small sample volumes, making it ideal for the analysis of complex mixtures or for separating closely related isomers of naphthylamine derivatives.

X-ray Crystallography for Solid-State Structure Determination

X-ray Crystallography is the most definitive method for determining the precise three-dimensional atomic structure of a molecule in its solid state. nih.gov To perform this analysis, a high-quality single crystal of "this compound" is required. The crystal is mounted in an instrument called a diffractometer and irradiated with a focused beam of X-rays. mdpi.com

As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern of spots. nih.gov By rotating the crystal and collecting thousands of these diffraction images, a complete dataset is obtained. Complex computational algorithms are then used to analyze this pattern and calculate the positions of all atoms within the crystal's unit cell, resulting in a detailed 3D model of the molecule. mdpi.com This model provides precise information on bond lengths, bond angles, and torsional angles, as well as how the molecules pack together in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding. mdpi.comnih.gov

Table 4: Structural Information Obtainable from X-ray Crystallography

| Parameter | Description | Significance for "this compound" |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the smallest repeating unit in the crystal. nih.gov | Defines the basic crystal system and packing arrangement. |

| Space Group | The set of symmetry operations that describe the arrangement of molecules in the unit cell. | Provides insight into the crystal's symmetry. |

| Atomic Coordinates | The precise x, y, z position of every atom in the molecule. | Allows for the generation of a 3D molecular model. |

| Bond Lengths | The distance between the nuclei of two bonded atoms (e.g., C-N, C-C). | Confirms the connectivity and can indicate bond order. |

| Bond Angles | The angle formed by three connected atoms (e.g., C-N-H). | Defines the local geometry of the molecule. |

| Intermolecular Interactions | Non-covalent forces (e.g., hydrogen bonds, π-stacking) between adjacent molecules. | Explains the stability of the crystal structure and influences physical properties. |

Electrochemical Analysis (e.g., Cyclic Voltammetry) of Naphthylamine Derivatives

Electrochemical analysis, particularly Cyclic Voltammetry (CV), is a valuable technique for investigating the redox properties of molecules like "this compound". CV provides information about the oxidation and reduction potentials of a compound, offering insights into its electronic structure and reactivity. researchgate.net

In a CV experiment, the analyte is dissolved in a solution containing an electrolyte and subjected to a linearly swept potential between two set values. The potential is applied to a working electrode, and the resulting current is measured. The scan is then reversed back to the starting potential, creating a cyclic voltammogram (a plot of current vs. potential).

For an aromatic amine, the experiment typically reveals an oxidation peak corresponding to the removal of an electron from the molecule, often from the nitrogen lone pair or the π-system, to form a radical cation. acs.orgrsc.org The potential at which this peak occurs (the oxidation potential) is a measure of how easily the compound can be oxidized. The reversibility of the process, indicated by the presence of a corresponding reduction peak on the reverse scan, provides information about the stability of the resulting radical cation. rsc.org This technique can be used to compare the electronic effects of different substituents on the naphthalene ring system.

Table 5: Key Parameters from a Cyclic Voltammogram of a Naphthylamine Derivative

| Parameter | Symbol | Information Provided |

| Anodic Peak Potential | Epa | The potential at which the maximum oxidation current occurs; indicates the ease of oxidation. |

| Cathodic Peak Potential | Epc | The potential at which the maximum reduction current occurs (for a reversible process). |

| Anodic Peak Current | ipa | The magnitude of the oxidation current, related to the concentration and diffusion coefficient of the analyte. |

| Cathodic Peak Current | ipc | The magnitude of the reduction current. |

| Half-wave Potential | E1/2 | The average of Epa and Epc for a reversible system; a fundamental measure of the redox potential. |

Applications of Naphthylamine Derivatives in Advanced Materials and Catalysis

Role of Naphthylamine Structures in Polymer Chemistry and Functional Material Design

The incorporation of naphthylamine moieties into polymer chains is a strategic approach to developing advanced materials with tailored properties. Poly(1-naphthylamine) (PNA), a derivative of polyaniline, has been a subject of interest due to its enhanced electrochemical and optoelectronic properties stemming from its larger conjugated system and stronger electron delocalization. researchgate.net

Researchers have focused on the polymerization of 1-naphthylamine (B1663977) to create materials with good thermal stability, improved crystallinity, and enhanced solution processability. researchgate.net For instance, poly(1-naphthylamine) nanoparticles have been synthesized and explored for their potential applications in supercapacitors and as photocatalysts. mdpi.comnih.gov These nanoparticles exhibit desirable characteristics for energy storage and environmental remediation. mdpi.comnih.gov The synthesis of such polymers can be achieved through chemical oxidative polymerization. acs.org

The introduction of naphthalene-based structures into porous polymers has also been shown to enhance their performance in applications such as CO2 capture and heavy metal adsorption. nih.gov The π-surface area and additional active sites provided by the naphthyl group contribute to the improved adsorption capabilities of these materials. nih.gov

Development of Naphthylamine-Based Catalysts and Ligands for Organic Transformations

Naphthylamine derivatives are pivotal in the development of novel catalysts and ligands for a variety of organic transformations. Their structural features allow for the tuning of electronic and steric properties, which is crucial for catalytic activity and selectivity.

Several synthetic strategies and catalysts have been developed for reactions involving naphthylamine. For example, an acid-decorated magnetic dendrimer has been reported as a highly effective catalyst for the one-pot condensation of aromatic aldehydes, 1-naphthylamine, and dimedone or 1,3-indanedione to produce tetrahydrobenzo[c]acridin-8(9H)-one and benzo[h]indeno[1,2-b]quinoline-8-one derivatives. researchgate.net This catalyst offers the advantage of easy separation and recyclability. researchgate.net

Furthermore, silver(I)-catalyzed C4-H amination of 1-naphthylamine derivatives with azodicarboxylates has been achieved at room temperature, providing an efficient route to 4-aminated 1-naphthylamine derivatives. mdpi.com Copper(II)-catalyzed direct amination of 1-naphthylamine derivatives at the C8 position has also been developed, demonstrating excellent regioselectivity. acs.org The catalytic phenylation of α-naphthylamine has also been a subject of study. rsc.org

The development of chiral phosphoric acids as organocatalysts has enabled the direct intermolecular enantioselective C-H amination of N-aryl-2-naphthylamines, leading to the construction of atroposelective naphthalene-1,2-diamines. nih.gov Additionally, 1,1′-binaphthalene-2,2′-diamine (BINAM) derivatives, synthesized via anodic dehydrogenative homo-coupling of 2-naphthylamines, are valuable as building blocks for transition-metal ligands and organocatalysts. mdpi.com

Integration of Naphthylamine Moieties into Functional Materials (e.g., Organic Electronics, Sensors, Photovoltaics)

The unique photophysical and electronic properties of naphthylamine derivatives make them excellent candidates for integration into a variety of functional materials, including those used in organic electronics, sensors, and photovoltaics.

Organic Electronics and Sensors:

Poly(1-naphthylamine) is considered a promising material for applications in gas sensing and other electronic devices due to its unique electrical characteristics. researchgate.netmdpi.com Furthermore, composites of cyclodextrin-functionalized graphene nanosheets and molecularly imprinted poly(vinylferrocene) have been used to construct electrochemical sensors for the detection of 1-naphthylamine. rsc.org Naphthalimide derivatives have also been employed in film-based fluorescent sensors for the rapid detection of illicit drugs. researchgate.net

Photovoltaics:

Recent research has explored the photovoltaic properties of naphthalene-1,5-diamine-based functional materials. nih.govsemanticscholar.org These compounds, featuring an A–D–A (acceptor-donor-acceptor) architecture, exhibit efficient intramolecular charge transfer and have been identified as potential hole transport materials for use in solar cells. nih.govsemanticscholar.org Their planar structure facilitates π–π stacking, which is beneficial for charge mobility in photovoltaic devices. nih.gov

Naphthylamine-Derived Compounds in Sustainable Chemical Processes

The development of sustainable or "green" chemical processes is a major focus of modern chemistry, and naphthylamine derivatives are playing a role in this area. A significant advancement is the one-step catalytic amination of naphthalene (B1677914) to produce naphthylamine. rsc.orgrsc.orgresearchgate.net This direct amination process, which can be achieved using vanadium catalysts, is more atom-economical and produces less environmental pollution compared to traditional multi-step methods that involve nitration and subsequent reduction. rsc.org

Furthermore, the electrochemical synthesis of 1,1′-binaphthalene-2,2′-diamine (BINAM) derivatives through anodic dehydrogenative homo-coupling of 2-naphthylamines is another example of a green and sustainable protocol. mdpi.com This method avoids the use of transition-metal reagents and stoichiometric oxidants, producing H2 as the only byproduct. mdpi.com

Design of Fluorescent Probes Incorporating Naphthylamine Frameworks

The inherent fluorescence of the naphthalene moiety makes naphthylamine derivatives excellent scaffolds for the design of fluorescent probes and chemosensors. These probes are designed to exhibit changes in their fluorescence properties upon interaction with specific analytes, allowing for their detection and quantification.

A variety of fluorescent probes based on naphthylamine and its derivatives have been developed for the detection of metal ions and other species. For instance, a naphthylamine–rhodamine hybrid ratiometric and colorimetric fluorescent probe has been synthesized for the selective and sensitive detection of Pd2+ ions. acs.org Naphthalimide-based fluorescent probes have also been designed for the detection of various metal ions, including Al3+, Ga3+, Cr3+, Hg2+, and Cu2+, as well as for sensing pH. nih.govnih.govnih.govmdpi.commdpi.comnih.gov

These probes often operate on principles such as chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), and intramolecular charge transfer (ICT). nih.govmdpi.commdpi.com The design of these molecules allows for "turn-on" or "turn-off" fluorescence responses, providing a clear signal upon analyte binding. acs.orgnih.govnih.gov The versatility of the naphthalimide structure allows for its functionalization to create probes with high selectivity and sensitivity for a wide range of applications, including bioimaging. nih.govmdpi.comrsc.org

Future Research Directions and Emerging Trends

Innovations in Green Chemistry for Naphthylamine Synthesis and Derivatization

The synthesis of naphthylamine and its derivatives is undergoing a green transformation, with a focus on developing more environmentally friendly and efficient methods. Traditional approaches often involve harsh reaction conditions and the use of hazardous reagents. google.com In contrast, modern green chemistry initiatives are exploring sustainable alternatives.

One promising approach is the development of one-step synthesis methods. For instance, a green synthesis method for 1-naphthylamine (B1663977) has been disclosed where naphthalene (B1677914) and a hydroxylamine (B1172632) salt react in a single step within a mixed solvent of glacial acetic acid and water. google.com This method is noted for its low cost, simple process, and mild reaction conditions, aligning with the principles of green chemistry by simplifying reaction processes and improving atom economy. google.com

Biocatalysis is another key area of innovation, offering an environmentally benign approach to chemical reactions. nih.gov The use of whole-cell biocatalysts to oxidize naphthalene to 1-naphthol (B170400) demonstrates the potential of enzymatic processes. nih.gov These reactions are performed under mild conditions and can exhibit high regio-, stereo-, and enantioselectivities, which are often difficult to achieve through traditional chemical routes. nih.gov The degradation pathway of 1-naphthylamine has been studied in Pseudomonas sp., revealing a dioxygenase system responsible for the initial steps of its breakdown. nih.govresearchgate.netbiorxiv.org Understanding these natural degradation pathways can inform the development of bioremediation strategies and biocatalytic synthesis routes. nih.govresearchgate.net

Furthermore, electrochemical methods are being explored for the synthesis of naphthylamine derivatives. Anodic dehydrogenative homo-coupling of 2-naphthylamines has been shown to produce 1,1′-binaphthalene-2,2′-diamine (BINAM) derivatives in high yields with hydrogen gas as the only byproduct. mdpi.com This electrochemical approach avoids the need for transition-metal reagents or stoichiometric oxidants, presenting a sustainable and atom-economical synthetic protocol. mdpi.com

| Method | Key Features | Advantages | References |

|---|---|---|---|

| One-Step Synthesis | Direct reaction of naphthalene with a hydroxylamine salt. | Low cost, simple process, mild conditions, reduced waste. | google.com |

| Biocatalysis | Use of whole cells or isolated enzymes. | Mild reaction conditions, high selectivity, environmentally benign. | nih.govnih.govresearchgate.net |

| Electrochemical Synthesis | Anodic dehydrogenative coupling. | Avoids transition metals and oxidants, high atom economy, produces H₂ as a byproduct. | mdpi.com |

Development of Novel Naphthylamine-Based Scaffolds for Advanced Material Properties

The naphthalene scaffold is a crucial building block in medicinal chemistry and materials science due to its versatile properties. chemistryviews.orgijpsjournal.com The development of novel naphthylamine-based scaffolds is a burgeoning area of research, with applications ranging from organic electronics to drug discovery.

Poly(1-naphthylamine) (PNA) is a conductive polymer that has garnered interest for its optoelectronic properties. researchgate.netmdpi.com PNA nanoparticles have been synthesized and explored for their potential in supercapacitors and as photocatalysts for the degradation of organic dyes. mdpi.com The polymer's larger conjugated system and stronger electron delocalization compared to some other conductive polymers may lead to higher electrochemical activity. researchgate.net Research into the polymerization of 1-naphthylamine has revealed insights into the chemical structure and thermal stability of the resulting polymers. researchgate.net

The functionalization of the naphthalene scaffold is key to tuning its properties for specific applications. Diversity-oriented C–H functionalization reactions are being developed to introduce a variety of functional groups at different positions on the naphthalene ring. acs.org This allows for the creation of diverse compound libraries, which is particularly useful in the search for new bioactive molecules. acs.org The synthesis of polysubstituted naphthalenes is often challenging due to issues with regiochemical control in conventional electrophilic aromatic substitution. researchgate.net To address this, new synthetic methods are being developed, such as metal-free borylative cyclization and cycloaddition reactions with aryne intermediates, which allow for the precise installation of functional groups. researchgate.netrsc.org

| Scaffold | Application Area | Key Properties | References |

|---|---|---|---|

| Poly(1-naphthylamine) | Supercapacitors, Photocatalysis | Conductive, electrochemically active, optoelectronic properties. | researchgate.netmdpi.com |

| Functionalized Naphthalenes | Medicinal Chemistry, Drug Discovery | Bioactive, potential for broad-spectrum antimicrobial activity. | ijpsjournal.comacs.org |

| Naphthylimide Derivatives | DNA Binding Agents, Antimicrobials | Ability to interact with biological macromolecules. | mdpi.com |

Advanced Computational Methodologies for Predicting Naphthylamine Reactivity and Novel Structures

Computational chemistry has become an indispensable tool in understanding and predicting the behavior of chemical compounds. For naphthylamine and its derivatives, advanced computational methodologies are providing deep insights into their reactivity, properties, and potential applications.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations have been employed to study the carcinogenicity of polycyclic aromatic hydrocarbons, including β-naphthylamine, by examining their interactions with DNA nucleobases. physchemres.org Such studies can help in predicting the potential toxicity of new derivatives. DFT is also used to explore the reactivity of naphthylamines in various chemical reactions. For example, the reactions of 2-naphthylamine (B18577) with methanal have been studied using DFT to understand the thermochemistry of the formation of different products. nih.govresearchgate.netmdpi.com Furthermore, DFT calculations are utilized to predict the photophysical properties of naphthalimide derivatives, which is crucial for their application in areas like photodynamic therapy. researchgate.netmdpi.com

These computational approaches not only provide a fundamental understanding of molecular behavior but also guide the design of new molecules with desired properties. By predicting reactivity and spectral characteristics, researchers can prioritize synthetic targets and reduce the amount of trial-and-error in the laboratory.

| Methodology | Application | Insights Gained | References |

|---|---|---|---|

| Density Functional Theory (DFT) | Predicting carcinogenicity, reaction mechanisms, and photophysical properties. | Understanding of interactions with DNA, thermochemistry of reactions, and electronic transitions. | physchemres.orgnih.govresearchgate.netmdpi.comresearchgate.netmdpi.com |

Integration of Artificial Intelligence and Machine Learning in Naphthylamine Research and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and development of new molecules and materials. iscientific.org In the context of naphthylamine research, these technologies are being applied to predict properties, plan synthetic routes, and design novel scaffolds.

Machine learning models can be trained on large datasets of chemical structures and their associated properties to make accurate predictions for new, uncharacterized compounds. ulster.ac.ukresearchgate.net This is particularly valuable for screening large virtual libraries of potential drug candidates or materials with specific functionalities. google.comsemanticscholar.orgenergetic-materials.org.cn For instance, deep learning models can generate chemical compound fingerprints that are then used to predict properties like LogD and biological activity. ulster.ac.ukresearchgate.net

AI is also being integrated into computer-assisted synthesis planning (CASP). iscientific.orgnih.govnih.gov These tools can analyze vast databases of chemical reactions to propose efficient synthetic pathways to target molecules, including complex naphthylamine derivatives. iscientific.orgbenevolent.com This not only saves time and resources but can also uncover novel synthetic strategies that may not be obvious to a human chemist. bionity.com

| AI/ML Application | Function | Impact on Naphthylamine Research | References |

|---|---|---|---|

| Property Prediction | Predicts physicochemical and biological properties from molecular structure. | Enables high-throughput screening of virtual libraries of naphthylamine derivatives. | ulster.ac.ukresearchgate.netgoogle.comsemanticscholar.orgenergetic-materials.org.cn |

| Synthesis Planning | Proposes efficient synthetic routes to target molecules. | Accelerates the synthesis of complex naphthylamine compounds and discovers new reaction pathways. | iscientific.orgnih.govnih.govbenevolent.combionity.com |

| Generative Modeling | Designs novel chemical structures with desired properties. | Facilitates the discovery of new naphthylamine-based drugs and materials. | nih.govdigitellinc.comdigitellinc.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Ethylnaphthalen-1-amine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via reductive amination of 4-methyl-1-naphthaldehyde with ethylamine using sodium cyanoborohydride or hydrogen gas with a palladium catalyst . For higher yields, reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) must be systematically optimized. Kinetic studies suggest that excess ethylamine and controlled pH (near neutral) minimize side products like tertiary amines .

- Data Consideration : Monitor reaction progress using TLC or GC-MS, and purify via column chromatography with gradient elution (hexane/ethyl acetate). Typical yields range from 60–80% under optimized conditions .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR : H and C NMR to confirm substitution patterns (e.g., ethyl group at position 7, amine at position 1). Key signals include aromatic protons (δ 6.8–8.2 ppm) and ethyl group protons (δ 1.2–1.5 ppm for CH, δ 2.5–3.0 ppm for CH) .

- HPLC/GC-MS : Quantify purity (>95%) and detect impurities like unreacted aldehyde or secondary amines .

- Elemental Analysis : Verify C, H, N composition within ±0.3% of theoretical values .

Q. What safety protocols are critical for handling this compound in the laboratory?

- Safety Measures :

- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. The compound may cause irritation or sensitization .

- Store in airtight, light-resistant containers under inert gas (N or Ar) to prevent oxidation .

- Dispose of waste via approved hazardous waste services, as improper handling risks environmental contamination .

Advanced Research Questions

Q. How do palladium-catalyzed C–H activation methods enhance functionalization of this compound?

- Mechanistic Insight : Pd(0)/Pd(II) cycles facilitate regioselective dimethylamination at the naphthalene ring’s electron-rich positions. Ligands like phosphines or carbenes improve catalytic efficiency .

- Experimental Design :

- Optimize catalyst (e.g., Pd(OAc)), ligand (Xantphos), and solvent (toluene/DMF) ratios.

- Monitor reaction via F NMR (if fluorinated reagents are used) or HRMS for intermediate detection .

- Challenges : Competing side reactions (e.g., over-alkylation) require precise stoichiometry and inert atmosphere .

Q. What computational approaches predict the reactivity of this compound in CO capture applications?

- Methods :

- DFT Calculations : Evaluate amine-CO adduct stability (e.g., carbamate formation). Key parameters include Gibbs free energy (ΔG) and charge distribution on the amine nitrogen .

- Molecular Dynamics : Simulate solvent interactions in aqueous or ionic liquid media to assess absorption kinetics .

Q. How should researchers address contradictory data in degradation studies of this compound under oxidative conditions?

- Analytical Framework :

- Hypothesis Testing : Determine if discrepancies arise from sample contamination (e.g., trace metals) or methodological variability (e.g., HPLC column aging) .

- Control Experiments : Include blank runs and spiked samples to validate detection limits. Use LC-QTOF-MS for high-resolution identification of degradation byproducts .

Q. What strategies improve the stability of this compound in long-term storage or under UV exposure?

- Stabilization Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.